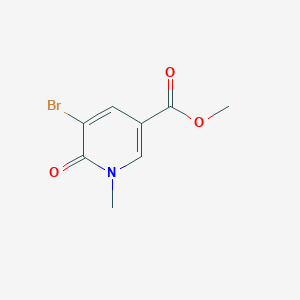

![molecular formula C6H3Br2N3 B1428739 2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1214901-64-0](/img/structure/B1428739.png)

2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Übersicht

Beschreibung

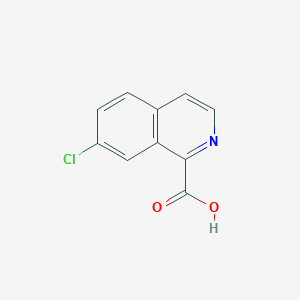

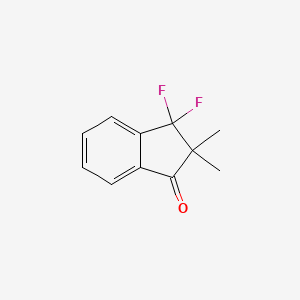

“2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the IUPAC name 2,5-dibromo[1,2,4]triazolo[1,5-a]pyridine . It has a molecular weight of 276.92 . The 1,2,4-triazolo [1,5-a]pyrimidine (TP) heterocycle, to which this compound belongs, is known for its versatility in drug design .

Synthesis Analysis

The synthesis of 1,2,4-triazolo [1,5-a]pyrimidines, including “2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine”, has been explored in various studies . The TP heterocycle has been used in numerous applications in medicinal chemistry .

Molecular Structure Analysis

The ring system of TP is isoelectronic with that of purines, and this heterocycle has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Chemical Reactions Analysis

The TP heterocycle has found numerous applications in medicinal chemistry . For example, the metal-chelating properties of the TP ring have been exploited to generate candidate treatments for cancer and parasitic diseases . A series of 1,2,4-triazolo [1,5-a]pyrimidine derivatives was designed, synthesized, and screened for their phosphodiesterase (PDE 4B) inhibitory activity and bronchodilation ability .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” include a molecular weight of 276.92 . More detailed properties are not available in the search results.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

- Metal-Free Synthesis : A novel method for synthesizing 1,2,4-triazolo[1,5-a]pyridines, which are biologically significant, has been developed using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This technique allows for the construction of a 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation, providing an efficient, metal-free synthesis route with short reaction times and high yields (Zheng et al., 2014).

- Synthesis of Derivatives : Research has focused on synthesizing new 1,2,4-triazolo[1,5-a]pyridine derivatives with varying substituents, exploring how these changes affect their electronic and intermolecular interaction characteristics, as well as their crystal structures (Chai et al., 2019).

Pharmacological and Biological Applications

- Antioxidant Activity : A study on the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives revealed their potential as antioxidants. The investigation included the synthesis of these derivatives and an assessment of their antioxidant activity and toxicity (Smolsky et al., 2022).

- Pharmacological Activities : [1,2,4]Triazolo[1,5‐a]pyrimidine, a related scaffold, is known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti‐tubercular properties. This compound is present in several clinical trials and marketed drugs, indicating its significance in medicinal chemistry (Merugu et al., 2022).

Structural Chemistry and Crystal Engineering

- Supramolecular Synthons : The study of 1,2,4-triazolo[1,5-a]pyridine derivatives in the solid state revealed the formation of diverse supramolecular synthons, influenced by different substituents. This research contributes to the understanding of structural chemistry, valuable for pharmaceutical development and application in crystal engineering (Chai et al., 2019).

- X-Ray Structure Analysis : The X-ray structure analysis of [1,2,4]triazolo[4,3-a]pyridines has been conducted to understand their structural properties. This includes analyzing the crystal structure of compounds like 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and its bromo-substituted derivative (El-Kurdi et al., 2021).

Zukünftige Richtungen

The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties . This suggests that “2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” and other TP derivatives may continue to be of interest in drug design and medicinal chemistry.

Eigenschaften

IUPAC Name |

2,5-dibromo-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2N3/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVCETWDOYKKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731427 | |

| Record name | 2,5-Dibromo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine | |

CAS RN |

1214901-64-0 | |

| Record name | 2,5-Dibromo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

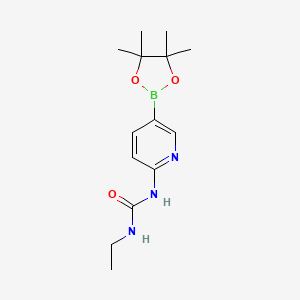

![Methyl 4-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1428672.png)